molecular formula C15H26 B14334513 1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene CAS No. 105116-17-4

1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene

Cat. No.: B14334513
CAS No.: 105116-17-4
M. Wt: 206.37 g/mol
InChI Key: OHPVODCPOWTUTO-UHFFFAOYSA-N
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Description

1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene is a chemical compound with the molecular formula C15H22. It is also known by other names such as Eremophila-1(10),8,11-triene . This compound is part of the azulene family, which is characterized by its unique bicyclic structure consisting of fused five- and seven-membered rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions involving dienes and dienophiles. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene is unique due to its specific arrangement of functional groups and its distinct chemical properties. This uniqueness makes it valuable in various applications, including its use as a precursor in synthetic chemistry and its potential biological activities.

Properties

CAS No.

105116-17-4

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

1,8a-dimethyl-7-prop-1-en-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene

InChI

InChI=1S/C15H26/c1-11(2)13-6-5-7-14-9-8-12(3)15(14,4)10-13/h12-14H,1,5-10H2,2-4H3

InChI Key

OHPVODCPOWTUTO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1(CC(CCC2)C(=C)C)C

Origin of Product

United States

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